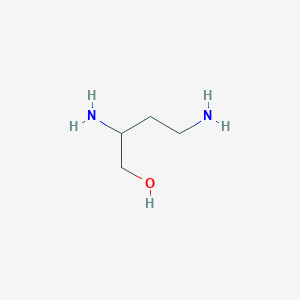
2,4-Diaminobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diaminobutan-1-ol is an organic compound with the molecular formula C4H12N2O It is characterized by the presence of two primary amine groups and one hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminobutan-1-ol typically involves the reaction of 1,4-diaminobutane with formaldehyde and hydrogen cyanide, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques and equipment to maintain the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently.
Major Products Formed
The major products formed from these reactions include various amine derivatives, carbonyl compounds, and substituted products, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4-Diaminobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diaminobutan-1-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Diaminobutan-1-ol include:
- 2,4-Diaminobutyric acid
- 2,4-Diaminopentanol
- 2,4-Diaminohexanol
Uniqueness
This compound is unique due to its specific arrangement of amine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C4H12N2O |
|---|---|
Molecular Weight |
104.15 g/mol |
IUPAC Name |
2,4-diaminobutan-1-ol |
InChI |
InChI=1S/C4H12N2O/c5-2-1-4(6)3-7/h4,7H,1-3,5-6H2 |
InChI Key |
LGUSYNSKJNOQKY-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




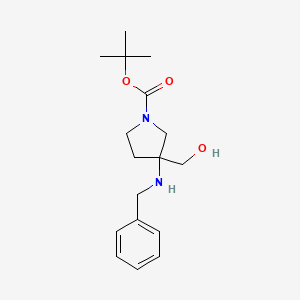

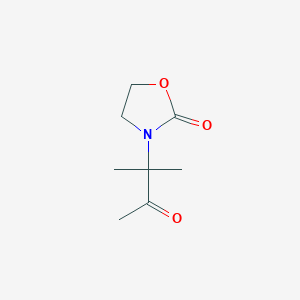
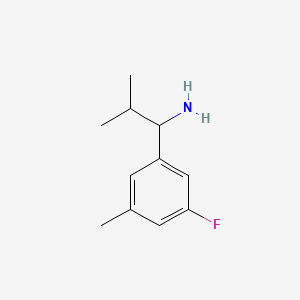
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15224071.png)
![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)
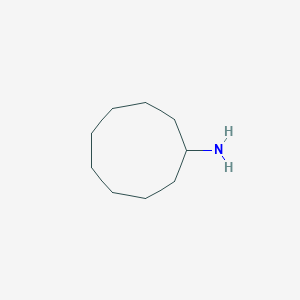
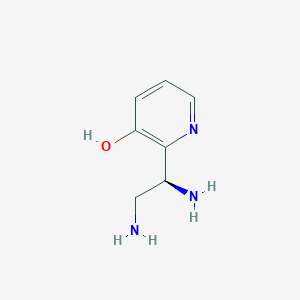

![tert-Butyl 2-amino-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[d]thiazole-9-carboxylate](/img/structure/B15224109.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)
